molecular formula C20H22N2O2 B4985288 N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide

N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide

Numéro de catalogue B4985288
Poids moléculaire: 322.4 g/mol
Clé InChI: PHTFTEHLODKJQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a critical role in signal transduction pathways involved in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders.

Mécanisme D'action

N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits JAK3, which plays a critical role in signal transduction pathways involved in the immune system. By inhibiting JAK3, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of downstream signaling pathways, leading to decreased production of pro-inflammatory cytokines and immune cell proliferation.
Biochemical and Physiological Effects:
N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have potent anti-inflammatory and immunosuppressive effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), and to inhibit the proliferation of T cells and B cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity can also pose a challenge in designing experiments to investigate its effects on other signaling pathways. In addition, N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has a relatively short half-life, which can make it difficult to maintain consistent levels in in vitro and in vivo experiments.

Orientations Futures

Future research on N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide could focus on its potential therapeutic applications in other autoimmune disorders, such as multiple sclerosis and lupus. It could also investigate its effects on other signaling pathways involved in immune function and inflammation. In addition, studies could be conducted to optimize the dosing and administration of N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide to maximize its therapeutic efficacy.

Méthodes De Synthèse

N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-(3-aminophenyl)cyclopentanecarboxamide in the presence of triethylamine to yield N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide.

Applications De Recherche Scientifique

N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.

Propriétés

IUPAC Name

N-[3-(cyclopentylcarbamoyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-6-4-7-15(12-14)19(23)22-18-11-5-8-16(13-18)20(24)21-17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTFTEHLODKJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N~1~-Cyclopentyl-3-[(3-methylbenzoyl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.